molecular formula C9H7BrFNO B15057683 5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one

5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B15057683
M. Wt: 244.06 g/mol
InChI Key: YWOZEDPPGNMZCR-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one is a halogenated dihydroquinolinone derivative characterized by a fused bicyclic structure with bromine and fluorine substituents at positions 5 and 8, respectively. Its molecular formula is C₉H₇BrFNO, and it exhibits a molecular weight of 244.06 g/mol . The compound belongs to the 3,4-dihydroquinolin-2(1H)-one family, a scaffold known for its diverse pharmacological activities, including osteogenic and antidepressant effects .

Properties

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

5-bromo-8-fluoro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H7BrFNO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h2-3H,1,4H2,(H,12,13)

InChI Key

YWOZEDPPGNMZCR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C(C=CC(=C21)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis may begin with a substituted aniline derivative.

    Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the quinolinone core.

    Halogenation: Introduction of bromine and fluorine atoms can be achieved through halogenation reactions using reagents like bromine (Br2) and fluorine sources (e.g., N-fluorobenzenesulfonimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents for each reaction step.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The quinolinone core can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can modify the quinolinone core.

Scientific Research Applications

5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one may have various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a lead compound for developing new drugs.

    Industry: Possible applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The bromine and fluorine substitutions may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one can be contextualized against related compounds, as outlined below:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities Synthesis Method (Yield) Reference
This compound C₉H₇BrFNO 244.06 Br (C5), F (C8) Not explicitly reported; inferred bioactivity from analogs Not detailed in evidence
5-Bromo-3,4-dihydroquinolin-2(1H)-one C₉H₈BrNO 226.07 Br (C5) Intermediate in synthesis pathways Mechanochemical (32%, 5:1 isomer ratio)
6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one C₉H₇BrFNO 244.06 Br (C6), F (C8) Positional isomer; synthetic intermediate Fe-catalyzed cyclization (33%)
8-Bromo-3,4-dihydroquinolin-2(1H)-one C₉H₈BrNO 226.07 Br (C8) Lower synthetic yield (24%) Fe-catalyzed cyclization
5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one C₁₁H₁₂BrNO 254.12 Br (C5), CH₃ (C4×2) Increased lipophilicity; research chemical Not detailed
5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one C₁₀H₁₁FN₂O 194.21 NH₂ (C5), F (C8), CH₃ (N1) Potential CNS activity; amino group enhances polarity Not detailed

Key Observations

Structural Influence on Synthesis: The position of halogen substituents significantly impacts synthetic efficiency. For example, mechanochemical methods yield 5-bromo and 8-bromo isomers in a 5:1 ratio , while Fe-catalyzed cyclization favors 6-bromo-8-fluoro derivatives (33% yield) over 8-bromo analogs (24%) .

Biological Activity: Osteogenic Potential: Derivatives like CHNQD-00603 (methoxy/hydroxyl substituents) promote osteogenic differentiation via Runx2 activation . The target compound’s Br/F groups may similarly modulate bone-related pathways but with distinct potency due to stronger electron-withdrawing effects. Antidepressant Activity: 3,4-Dihydroquinolin-2(1H)-one derivatives with oxadiazole fragments exhibit strong 5-HT1A receptor binding (e.g., compound 10g: Ki = 1.68 nM) . The target’s halogen substituents could enhance receptor affinity via hydrophobic interactions or alter metabolic stability.

For instance, 5-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (MW 254.12) has higher lipophilicity than the target compound . Steric Effects: Bulky substituents (e.g., 4,4-dimethyl groups) may hinder target binding, whereas smaller halogens (Br/F) balance steric and electronic effects.

Research Findings and Implications

  • Regioselectivity Challenges: The synthesis of brominated dihydroquinolinones often produces regioisomers (e.g., 5-bromo vs. 8-bromo), necessitating precise catalytic or mechanistic control .
  • Pharmacological Optimization : Substituent positioning (e.g., 5-Br/8-F vs. 6-Br/8-F) could fine-tune bioactivity. For example, 6-bromo-8-fluoro derivatives may exhibit distinct receptor selectivity compared to the target compound.
  • Unmet Needs : The target compound’s specific biological data (e.g., IC₅₀, pharmacokinetics) are absent in the evidence, highlighting opportunities for future studies to bridge this gap.

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